p-Tolylphosphonic acid

Catalog No.
S750431
CAS No.
3366-72-1
M.F
C7H9O3P
M. Wt
172.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolylphosphonic acid

CAS Number

3366-72-1

Product Name

p-Tolylphosphonic acid

IUPAC Name

(4-methylphenyl)phosphonic acid

Molecular Formula

C7H9O3P

Molecular Weight

172.12 g/mol

InChI

InChI=1S/C7H9O3P/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)

InChI Key

LYNDWSARZJHIKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(=O)(O)O

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(O)O

Here are some areas of scientific research where p-Tolylphosphonic acid is used:

Synthesis of Organophosphorus Compounds

p-Tolylphosphonic acid can be used as a starting material for the synthesis of various organophosphorus compounds, which are a diverse group of chemicals with a wide range of applications. These applications include:

  • Flame retardants: Some organophosphorus compounds are used as flame retardants in plastics and textiles due to their ability to inhibit the spread of fire.
  • Plasticizers: Other organophosphorus compounds are used as plasticizers to increase the flexibility and workability of polymers.
  • Pesticides: Certain organophosphorus compounds act as insecticides and acaricides by inhibiting the enzyme acetylcholinesterase in insects and mites.

By modifying the functional groups attached to the phosphonic acid group, researchers can create organophosphorus compounds with specific properties and functionalities for various applications.

Corrosion Inhibition

p-Tolylphosphonic acid has been studied for its potential use as a corrosion inhibitor for metals. It is believed to function by forming a protective layer on the metal surface, which hinders the interaction between the metal and corrosive agents.

Researchers are investigating the effectiveness of p-Tolylphosphonic acid and its derivatives in different environments and for various metals to develop efficient and environmentally friendly corrosion protection solutions.

Medicinal Chemistry

p-Tolylphosphonic acid and its derivatives have been explored for their potential medicinal applications. Some studies have investigated their potential as:

  • Antimicrobial agents: These studies have shown that certain derivatives of p-Tolylphosphonic acid exhibit activity against various bacteria and fungi.
  • Bone-targeting agents: Some p-Tolylphosphonic acid derivatives have been found to accumulate in bone tissue, which makes them potentially useful for delivering drugs to treat bone diseases.

P-Tolylphosphonic acid is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to a phosphonic acid functional group. Its chemical formula is C₉H₁₁O₃P, and it has a molecular weight of 198.16 g/mol. The compound typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form.

Typical of phosphonic acids, including:

  • Alkylation Reactions: It can undergo alkylation to form phosphonates.
  • Hydrolysis: In the presence of water, p-tolylphosphonic acid can hydrolyze to yield the corresponding phosphonic acid.
  • Condensation Reactions: This compound can react with amines to form phosphonamide derivatives.

The acidity of the phosphonic acid functional group allows for proton transfer reactions, making it a versatile reagent in organic synthesis .

Phosphonic acids, including p-tolylphosphonic acid, exhibit various biological activities. They can mimic phosphate groups and are involved in biochemical processes such as enzyme inhibition and cellular signaling. Some studies indicate that phosphonic acids may have antimicrobial properties and potential applications in cancer therapy due to their ability to interfere with cellular metabolism .

Several methods exist for synthesizing p-tolylphosphonic acid:

  • From Phosphonates: One common method involves the hydrolysis of dialkyl or diaryl phosphonates using strong acids like hydrochloric acid.
  • Direct Synthesis: P-Tolylphosphonic acid can be synthesized directly from phosphorus trichloride and toluene under specific conditions.
  • Bromotrimethylsilane Method: This two-step process involves using bromotrimethylsilane followed by methanolysis to produce phosphonic acids from their corresponding phosphonates .

P-Tolylphosphonic acid finds applications in various fields:

  • Agriculture: It is used as a precursor for herbicides and pesticides.
  • Pharmaceuticals: The compound is explored for its potential in drug development, particularly as an inhibitor of enzymes involved in disease processes.
  • Material Science: It serves as a ligand in coordination chemistry and catalysis, contributing to the development of new materials and catalysts .

Research indicates that p-tolylphosphonic acid interacts with various biological molecules. Its ability to mimic phosphate groups allows it to bind with proteins and enzymes, potentially altering their activity. Interaction studies often focus on its effects on cellular pathways and metabolic processes .

P-Tolylphosphonic acid shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Phenylphosphonic AcidC₆H₇O₃PAromatic ring without methyl substitution
Methylphosphonic AcidCH₃O₃PContains a single methyl group; simpler structure
Diphenylphosphinic AcidC₁₂H₁₅O₂PContains two phenyl groups; higher steric hindrance

P-Tolylphosphonic acid's unique feature lies in its combination of the methyl-substituted aromatic structure with the phosphonic acid functional group, providing distinct reactivity and biological activity compared to these similar compounds .

XLogP3

0.9

Other CAS

3366-72-1

Wikipedia

Phosphonic acid, (4-methylphenyl)-

Dates

Last modified: 08-15-2023

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